molecular formula C20H27N3O2S B2438073 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034373-44-7

2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2438073
CAS No.: 2034373-44-7
M. Wt: 373.52
InChI Key: AGARWXOISRBNPS-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a phenyl ring substituted with an isopropylthio group, a pyrazole ring, and a tetrahydropyran moiety

Preparation Methods

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the key intermediates, such as the isopropylthio-substituted phenyl compound and the pyrazole derivative. These intermediates are then coupled under controlled conditions to form the final product.

  • Synthetic Route

      Step 1: Synthesis of 4-(isopropylthio)phenyl derivative.

      Step 2: Preparation of the pyrazole intermediate.

      Step 3: Coupling of the intermediates to form the final compound.

  • Reaction Conditions

    • The reactions often require the use of catalysts, such as palladium or copper, to facilitate the coupling process.
    • Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
    • Temperature control is crucial, with reactions typically conducted at elevated temperatures to ensure complete conversion of the reactants.
  • Industrial Production

    • Scaling up the synthesis for industrial production involves optimizing the reaction conditions to maximize yield and purity.
    • Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation

    • The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
    • The pyrazole ring may also undergo oxidation under strong conditions, leading to the formation of pyrazole N-oxides.
  • Reduction

    • Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
    • The reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
  • Substitution

    • The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
    • The pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide has diverse applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the development of bioactive compounds for pharmaceutical research.
  • Medicine

    • Explored as a potential drug candidate due to its unique structural features.
    • Studied for its interactions with biological targets, such as enzymes and receptors.
  • Industry

    • Utilized in the development of new materials with specific properties, such as polymers and coatings.
    • Employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
    • It can bind to receptors, modulating signal transduction processes.
  • Pathways Involved

    • The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.
    • Its interaction with oxidative stress pathways may contribute to its potential therapeutic effects.

Comparison with Similar Compounds

2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • Compounds with similar structural features, such as other pyrazole derivatives or phenylacetamides.
    • Molecules with isopropylthio or tetrahydropyran moieties.
  • Uniqueness

    • The combination of the isopropylthio group, pyrazole ring, and tetrahydropyran moiety in a single molecule is unique.
    • This structural diversity contributes to its distinct chemical reactivity and potential applications.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-15(2)26-19-8-6-16(7-9-19)11-20(24)22-17-12-21-23(13-17)14-18-5-3-4-10-25-18/h6-9,12-13,15,18H,3-5,10-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARWXOISRBNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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